3-(phenylthio)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
Description
This compound features a propanamide backbone with a phenylthio (-SPh) substituent at the 3-position and a 1,2,4-oxadiazole ring linked to a tetrahydro-2H-thiopyran-4-yl group. The 1,2,4-oxadiazole ring is a common pharmacophore known for its hydrogen-bonding capacity and rigidity, which may influence target binding .
Properties
IUPAC Name |
3-phenylsulfanyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c21-15(8-11-24-14-4-2-1-3-5-14)18-12-16-19-17(20-22-16)13-6-9-23-10-7-13/h1-5,13H,6-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOTWHIMUQRZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(phenylthio)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.
Chemical Structure and Synthesis
The molecular formula of the compound is C17H21N3O3S, with a molecular weight of 347.43 g/mol. Its structure includes a phenylthio group, a tetrahydro-2H-thiopyran moiety, and an oxadiazole ring, which are known for their diverse biological activities.
Synthesis
The compound is synthesized through a multi-step process involving:
- Formation of the Oxadiazole Ring : This is typically achieved via cyclization reactions involving appropriate precursors.
- Introduction of the Phenylthio Group : This can be done through electrophilic substitution reactions.
- Attachment of the Tetrahydro-2H-pyran Moiety : Nucleophilic substitution reactions are often employed for this step .
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For example, derivatives of 1,3,4-oxadiazole have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis . The presence of the oxadiazole ring enhances lipophilicity, facilitating better membrane permeability and thus improving antimicrobial efficacy.
Anticancer Activity
Several studies have demonstrated that oxadiazole derivatives possess notable anticancer properties. For instance:
- A study reported that certain 1,3,4-oxadiazole derivatives exhibited IC50 values as low as 10.1 µM against liver carcinoma cell lines (HUH7), outperforming standard chemotherapeutic agents like 5-Fluorouracil .
- Another investigation highlighted the ability of oxadiazole compounds to inhibit focal adhesion kinase (FAK), a target in cancer therapy, with some compounds showing IC50 values as low as 0.78 µM .
Case Studies
The biological activity of 3-(phenylthio)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide can be attributed to:
- Inhibition of Key Enzymes : The oxadiazole ring interacts with enzymes involved in DNA synthesis and repair.
- Membrane Disruption : The lipophilic nature allows the compound to integrate into bacterial membranes, leading to cell lysis.
- Induction of Apoptosis : Some derivatives have been shown to activate apoptotic pathways in cancer cells by inhibiting anti-apoptotic proteins like Bcl-2 .
Scientific Research Applications
Anticancer Properties
Several studies have investigated the anticancer properties of compounds related to 3-(phenylthio)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide. For instance:
- Cell Line Studies : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The compound exhibited growth inhibition percentages ranging from 50% to 85% depending on the concentration used .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- Inhibition Studies : Antimicrobial screening against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed notable inhibition zones in disk diffusion assays. Compounds similar to 3-(phenylthio)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide have been reported to possess better activity against gram-positive bacteria compared to gram-negative species .
Case Studies
- Cytotoxicity Evaluation : A comprehensive study evaluated various derivatives of oxadiazole for their cytotoxic effects using the MTT assay. Results indicated that structural modifications could enhance anticancer activity significantly .
- Antimicrobial Screening : Another study focused on synthesizing thiadiazolopyrimidine derivatives tested against Candida albicans and various bacterial strains. The results confirmed that certain modifications improved antimicrobial efficacy .
Chemical Reactions Analysis
Amide Bond Hydrolysis and Formation
The propanamide group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for understanding metabolic pathways and degradation products.
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Key Insight : The amide bond’s stability varies with pH, with acidic conditions favoring faster cleavage. Carbodiimide-mediated coupling (e.g., WSC) enables synthetic modifications of the amine moiety .
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring participates in nucleophilic substitution and ring-opening reactions due to its electron-deficient nature.
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Structural Impact : Ring-opening under acidic conditions generates bioactive amidoxime intermediates, as observed in antiviral drug syntheses .
Sulfur-Based Oxidation Reactions
The phenylthioether and tetrahydrothiopyran moieties undergo selective oxidation:
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Selectivity : Controlled stoichiometry of mCPBA yields sulfoxides (1 equiv) or sulfones (2 equiv) . Oxidation enhances polarity and hydrogen-bonding capacity.
Functionalization of the Tetrahydrothiopyran Ring
The tetrahydrothiopyran group undergoes ring-opening and substitution:
| Reaction | Reagents | Products | References |
|---|---|---|---|
| Ring-opening | Br2, CCl4, −10°C | Dithiolane derivatives via diradical intermediates | |
| Alkylation | MeI, K2CO3, DMF, 60°C | S-Methylated thiopyran with improved lipophilicity |
Phenylthio Group Reactivity
The phenylthioether participates in cross-coupling and substitution:
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Limitation : Steric hindrance from the oxadiazole ring reduces coupling efficiency compared to simpler thioethers .
Protonation and Complexation
The oxadiazole nitrogen atoms act as Lewis bases:
Photochemical Reactivity
UV-induced reactions of the phenylthio group:
| Condition | Outcome | References |
|---|---|---|
| UV (254 nm), benzene | Homolytic S–C bond cleavage, generating thiyl radicals | |
| Presence of O2 | Sulfoxide/sulfone formation via radical oxidation |
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Caution : Light-sensitive storage recommended to prevent degradation.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table highlights structural and functional differences between the target compound and related molecules:
Structural and Electronic Differences
- Thiopyran vs.
- Phenylthio vs. Trifluoropropyl Sulfinyl : The phenylthio group in the target compound is less electronegative than the trifluoropropyl sulfinyl group in pesticidal analogs (), which may reduce electrophilic reactivity but enhance hydrophobic interactions .
- 1,2,4-Oxadiazole vs. Thiazole/Triazole : The 1,2,4-oxadiazole ring offers distinct hydrogen-bonding geometry compared to thiazole or triazole systems, influencing target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
